Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro-
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Overview
Description
Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro-: is an organic compound with the molecular formula C10H17NO3 It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with four methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro- typically involves the nitration of 3,3,5,5-tetramethylcyclohexanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or iron and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 3,3,5,5-tetramethylcyclohexanone-2-amine.
Oxidation: 3,3,5,5-tetramethylcyclohexane-1,2-dione or 3,3,5,5-tetramethylcyclohexane-1,2-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2,6,6-Tetramethylcyclohexanone: Similar structure but with different substitution pattern, leading to different reactivity and applications.
3,3,5,5-Tetramethylcyclohexane-1,2-dione: An oxidized derivative with different chemical properties and uses.
Uniqueness
Cyclohexanone, 3,3,5,5-tetramethyl-2-nitro- is unique due to the presence of both the nitro group and the four methyl groups on the cyclohexane ring.
Properties
CAS No. |
74609-83-9 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-2-nitrocyclohexan-1-one |
InChI |
InChI=1S/C10H17NO3/c1-9(2)5-7(12)8(11(13)14)10(3,4)6-9/h8H,5-6H2,1-4H3 |
InChI Key |
UKPCHVKXWXXZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1)(C)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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